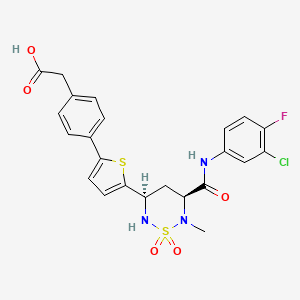
1-(4-Bromophenyl-d4)-3-pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl-d4)-3-pyrrolidinol is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include enhanced stability and distinct spectroscopic characteristics. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
The synthesis of 1-(4-Bromophenyl-d4)-3-pyrrolidinol typically involves several steps:
Starting Material: The synthesis begins with the preparation of 4-bromophenyl-d4, which is derived from bromotoluene-d5.
Formation of Intermediate: The intermediate compound is formed by reacting 4-bromophenyl-d4 with a suitable reagent to introduce the pyrrolidinol moiety.
Final Product: The final step involves the reduction of the intermediate compound using sodium borohydride in methanol, yielding this compound with high purity.
Industrial production methods for this compound are similar but often involve optimization for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-(4-Bromophenyl-d4)-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-(4-Bromophenyl-d4)-3-pyrrolidinol has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in NMR spectroscopy and mass spectrometry due to its distinct isotopic labeling.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the metabolism of drugs and other compounds.
Medicine: In medicinal chemistry, it serves as a building block for the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl-d4)-3-pyrrolidinol involves its interaction with specific molecular targets and pathwaysThis effect can lead to slower metabolism and longer half-life of the compound in biological systems, making it useful for studying metabolic pathways and drug interactions .
Comparison with Similar Compounds
1-(4-Bromophenyl-d4)-3-pyrrolidinol can be compared with other deuterated compounds such as:
4’-Bromoacetophenone-d4: This compound is used similarly in NMR spectroscopy and mass spectrometry but differs in its chemical structure and specific applications.
4-Bromophenyl-d4 Methyl Ketone: Another deuterated compound with applications in organic synthesis and analytical chemistry.
The uniqueness of this compound lies in its specific structure, which combines the bromophenyl and pyrrolidinol moieties, making it particularly valuable in certain synthetic and analytical applications.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
246.14 g/mol |
IUPAC Name |
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7H2/i1D,2D,3D,4D |
InChI Key |
VXAGQCJOIGKVLU-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2CCC(C2)O)[2H])[2H])Br)[2H] |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


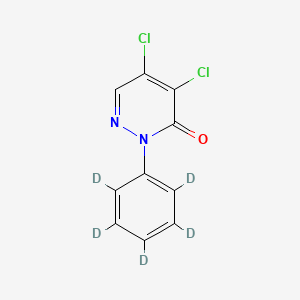

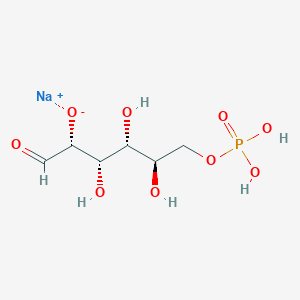

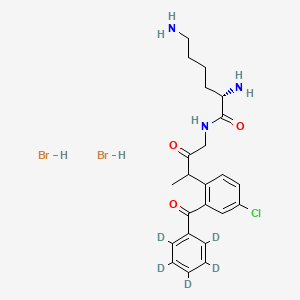
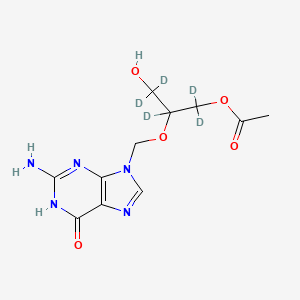
![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)
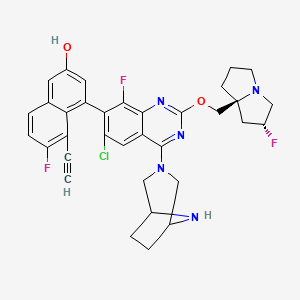
![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)
![4-[[(3R,5S)-4-[(4-hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B12425242.png)
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B12425243.png)
